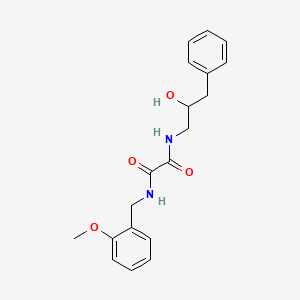
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide, also known as HPPMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPMB is a member of the oxalamide family, which has shown promising results in various biological assays. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide involves the reaction of 2-hydroxy-3-phenylpropanoic acid with 2-methoxybenzylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the oxalamide product.
Starting Materials
2-hydroxy-3-phenylpropanoic acid, 2-methoxybenzylamine, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, wate
Reaction
Step 1: Dissolve 2-hydroxy-3-phenylpropanoic acid (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv) to the mixture. Stir the reaction mixture at room temperature for 2 hours., Step 2: Add oxalyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate in water and extract the product with diethyl ether., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain the final product, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide.
Mecanismo De Acción
The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is not fully understood. It is believed that N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide exerts its biological effects by modulating various signaling pathways. For example, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Efectos Bioquímicos Y Fisiológicos
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been reported to increase glucose uptake and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide in lab experiments is its high purity and stability. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have low toxicity in animal models. However, one limitation of using N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide. One potential direction is to investigate the molecular targets of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide and the signaling pathways involved in its biological effects. Additionally, further studies are needed to determine the optimal dosage and administration route of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide for therapeutic applications. Furthermore, the development of novel formulations of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide with improved solubility and bioavailability may enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has shown potential therapeutic applications in various biological assays. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been reported to have antiviral activity against herpes simplex virus type 1 and type 2. These findings suggest that N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide may be a promising candidate for the development of new drugs for cancer and viral infections.
Propiedades
IUPAC Name |
N'-(2-hydroxy-3-phenylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-17-10-6-5-9-15(17)12-20-18(23)19(24)21-13-16(22)11-14-7-3-2-4-8-14/h2-10,16,22H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJTVNGAPEARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxybenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2787672.png)
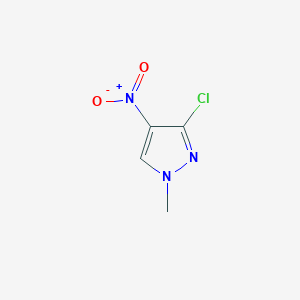
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)
![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
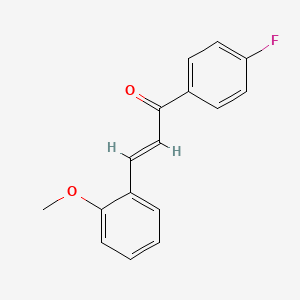
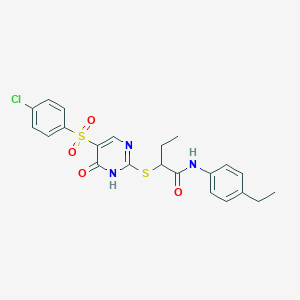
![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
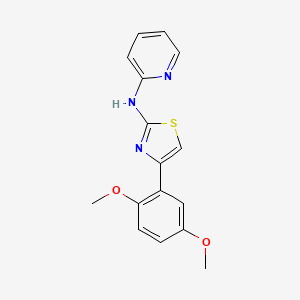
![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)
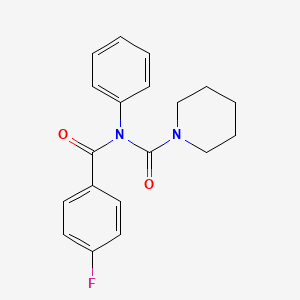
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
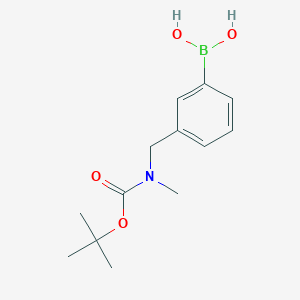
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2787694.png)